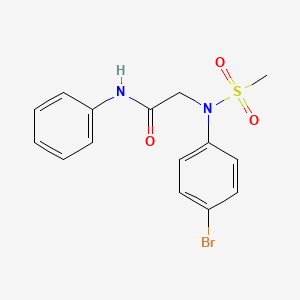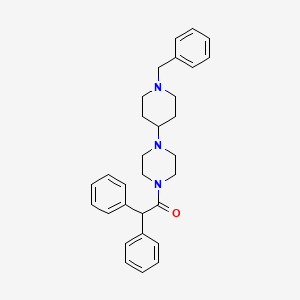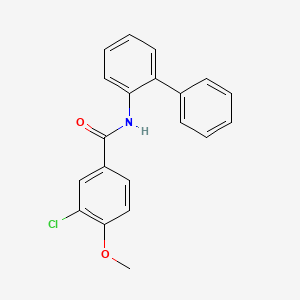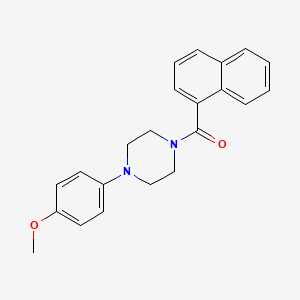
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as CHPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CHPB belongs to the class of hydrazones, and its molecular formula is C16H14ClN3O2.
作用機序
The mechanism of action of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, this compound has been shown to activate the Akt/GSK-3β pathway and inhibit the JNK pathway, which leads to the inhibition of neuronal apoptosis and the promotion of neuronal survival. In oncology, this compound has been shown to inhibit the NF-κB pathway and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the Th1/Th2 balance and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neurology, this compound has been shown to protect dopaminergic neurons from oxidative stress and inhibit the production of pro-inflammatory cytokines. In oncology, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In immunology, this compound has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, such as its poor water solubility and the lack of a well-defined mechanism of action.
将来の方向性
There are several future directions for the study of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. In neurology, further studies are needed to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. In oncology, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. In immunology, further studies are needed to investigate the potential of this compound as an immunomodulatory agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia, inhibit the growth of cancer cells in vitro and in vivo, and modulate the immune response in animal models of autoimmune diseases. Further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases.
合成法
The synthesis of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.
特性
IUPAC Name |
4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-10-9-14(18)11-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVPJDCJDLBRZ-PSKDPTBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)


![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
